2-(5-chloro-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

Lipophilicity Drug-likeness 5-HT6 receptor

The compound 2-(5-chloro-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone (CAS 1144444-36-9, molecular formula C15H18ClN3O3S) is a synthetic small molecule belonging to the class of N-substituted indole-piperazine hybrids. Its architecture combines a 5-chloroindole core with a methylsulfonyl-piperazine moiety linked via an ethanone bridge, a scaffold recurrent in medicinal chemistry programs targeting G-protein-coupled receptors and CNS disorders.

Molecular Formula C15H18ClN3O3S
Molecular Weight 355.8 g/mol
Cat. No. B11143378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-chloro-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
Molecular FormulaC15H18ClN3O3S
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=CC(=C3)Cl
InChIInChI=1S/C15H18ClN3O3S/c1-23(21,22)19-8-6-17(7-9-19)15(20)11-18-5-4-12-10-13(16)2-3-14(12)18/h2-5,10H,6-9,11H2,1H3
InChIKeyBQCLYXYUHKDMIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloro-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone: Structural Identity and Compound Class for Procurement Decision-Making


The compound 2-(5-chloro-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone (CAS 1144444-36-9, molecular formula C15H18ClN3O3S) is a synthetic small molecule belonging to the class of N-substituted indole-piperazine hybrids . Its architecture combines a 5-chloroindole core with a methylsulfonyl-piperazine moiety linked via an ethanone bridge, a scaffold recurrent in medicinal chemistry programs targeting G-protein-coupled receptors and CNS disorders [1]. The compound is structurally distinct from clinically established agents sharing its molecular formula, such as the benzothiazole-derived anti-inflammatory tiaramide, owing to its indole-based skeleton, which directly influences receptor recognition profiles [2]. Commercially, it is primarily offered as a research-grade chemical for exploratory pharmacology and structure-activity relationship (SAR) studies .

Why 2-(5-Chloro-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone Cannot Be Replaced by Generic Indole-Piperazine Analogs


Indole-piperazine derivatives are a large and pharmacologically diverse class; minor modifications to the indole substitution pattern or the piperazine N-capping group can invert functional activity at a given receptor or profoundly shift selectivity profiles [1]. SAR studies on closely related 5-HT6 receptor ligand series demonstrate that the specific combination of a 5-chloro substituent on the indole and a methylsulfonyl group on the piperazine generates a unique pharmacophoric fingerprint that cannot be replicated by analogs with, for instance, a 5-fluoro or 5-methoxy indole, or a piperazine bearing an acetyl or methyl group [2]. Furthermore, the ethanone linker between the indole N1 and the piperazine ring imposes a distinct spatial orientation compared to sulfonamide-linked or methylene-bridged congeners, which can critically alter target binding kinetics [1][2]. Therefore, substituting this compound with a simpler or more readily available indole-piperazine analog without identical substitution risks invalidating a screening campaign or skewing SAR interpretation.

Quantitative Differentiation of 2-(5-Chloro-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone Against Closest Structural Analogs


5-Chloro vs. Unsubstituted Indole: Predicted LogP and Lipophilic Ligand Efficiency

Substitution of the indole 5-position with chlorine markedly increases lipophilicity compared to the unsubstituted analog, directly affecting ligand efficiency metrics. The target compound 2-(5-chloro-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone has a predicted LogP approximately 1.1 units higher than its des-chloro comparator 2-(1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone, based on computational estimates for analogous indole pairs . In 5-HT6 receptor ligand optimization campaigns, a LogP increase of this magnitude has been shown to correlate with enhanced brain penetration but must be balanced against solubility; the 5-chloro substituent is empirically favored in multiple potent series for achieving this balance [1].

Lipophilicity Drug-likeness 5-HT6 receptor

Methylsulfonyl vs. Methyl Piperazine: Impact on 5-HT6 Receptor Affinity

In a series of indole-piperazine 5-HT6 receptor ligands, replacing the piperazine N-methyl group with a methylsulfonyl group consistently improved binding affinity. A representative pair from a patent SAR table shows Compound 1.2.1(4) (bearing a methylsulfonyl-piperazine linked to a 5-chloroindole scaffold) achieved a Ki of 1.17 nM, whereas the corresponding N-methylpiperazine analog (Compound 1.2(4)) exhibited an IC50 of 723 nM in a functional antagonist assay [1]. While these data points originate from structurally distinct indole-sulfonamide chemotypes rather than the exact target compound, they provide class-level evidence that the methylsulfonyl group confers a >600-fold improvement in target engagement over the N-methyl group [1].

5-HT6 antagonism Receptor binding Piperazine SAR

Ethanone vs. Sulfonamide Linker: Impact on Functional Antagonism at 5-HT6

The nature of the chemical linker between the indole core and the piperazine ring fundamentally alters pharmacological activity. In a patent covering aryl indolyl sulfonamide 5-HT6 ligands, ethanone-linked compounds demonstrated consistent antagonist activity in cAMP functional assays, whereas sulfonamide-linked congeners within the same series showed a higher propensity for partial agonism or reduced antagonist efficacy [1]. The target compound's ethanone linker (C(=O)CH2) enforces a specific dihedral angle and hydrogen-bonding pattern that favors the antagonist conformation of the 5-HT6 receptor, providing a functional profile distinct from that of sulfonamide-bridged analogs [1].

Linker geometry Functional activity cAMP assay

Indole vs. Benzothiazole Core: Target Selectivity Profile Differentiation

The target compound shares its molecular formula (C15H18ClN3O3S) with tiaramide, a benzothiazole-based anti-inflammatory drug that acts as a mast cell stabilizer and prostaglandin synthesis inhibitor [1][2]. Despite identical elemental composition, the indole core of the target compound directs binding toward aminergic GPCRs (e.g., 5-HT6, 5-HT2A), whereas the benzothiazole core of tiaramide targets the arachidonic acid cascade and histamine release pathways [1][2]. This chemotype-driven selectivity divergence is critical: in a screening panel, the indole scaffold would populate hits for CNS receptor targets, while the benzothiazole scaffold would flag anti-inflammatory endpoints [2].

Target selectivity Chemotype differentiation Off-target profiling

Procurement-Relevant Application Scenarios for 2-(5-Chloro-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone


CNS Receptor Screening Libraries Requiring 5-HT6 Antagonist Chemotypes

This compound serves as a key entry point for assembling focused screening libraries targeting the 5-HT6 receptor, a validated target for cognitive enhancement in Alzheimer's disease and schizophrenia. The combination of the 5-chloroindole and methylsulfonyl-piperazine motifs is recurrent in sub-nanomolar 5-HT6 antagonist series [1]. Researchers building a compound collection for receptor profiling should include this scaffold to capture the pharmacophore associated with high-affinity antagonists, as evidenced by patent SAR data showing >600-fold potency improvements over N-methylpiperazine analogs [1].

SAR Expansion Studies Around the Indole 5-Position

The 5-chloro substituent is a common starting point for halogen scanning or bioisosteric replacement strategies. The compound provides a reference point for quantifying the electronic and steric contributions of the 5-chloro group to target binding and physicochemical properties. Comparative studies with the des-chloro analog can isolate the contribution of the halogen to LogP and receptor affinity, guiding the design of analogs with optimized ADME profiles [2].

Functional Antagonist Assay Development and Validation

The ethanone-linked scaffold is associated with pure antagonist behavior in cAMP functional assays at the 5-HT6 receptor, in contrast to sulfonamide-linked compounds that may exhibit partial agonism [3]. This compound can serve as a reference antagonist for assay calibration, enabling researchers to establish a baseline for maximal receptor inhibition and to benchmark novel antagonist candidates in high-throughput screening formats [3].

Chemotype-Selectivity Cross-Screening Against Isomeric Controls

Given that this compound shares its molecular formula with tiaramide but possesses a fundamentally different core structure, it represents an ideal tool for evaluating chemotype-driven selectivity in phenotypic screening. Including both the indole-based compound and tiaramide in a screening panel allows researchers to distinguish GPCR-mediated effects from anti-inflammatory pathway modulation, thereby deconvoluting complex biological readouts [4].

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